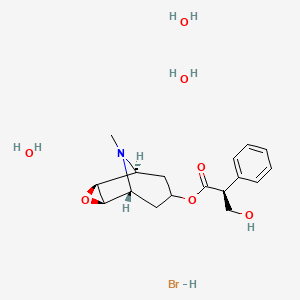
Scopolamine hydrobromide trihydrate
Overview
Description
Synthesis Analysis
The synthesis of scopolamine involves complex chemical processes. The structure of scopolamine has been confirmed through total synthesis achieved by several authors. The stereochemistry of scopolamine was determined using chemical means and X-ray crystallographic studies of the hydrobromide salt. These studies have provided detailed insights into the molecular structure and synthesis pathways of scopolamine hydrobromide trihydrate (Muhtadi & Hassan, 1990).
Molecular Structure Analysis
The molecular structure of this compound has been elucidated through various studies, including single-crystal X-ray diffraction analysis. These studies have revealed the crystal structure, unit cell dimensions, and molecular arrangement, providing a comprehensive understanding of its stereochemistry. For example, the solid-state structure of (-)-scopolamine hydrobromide sesquihydrate was determined, highlighting the arrangement of its phenyl ring and oxirane (Michel, Drouin, & Glaser, 1994).
Chemical Reactions and Properties
This compound participates in various chemical reactions characteristic of tropane alkaloids. Its structure allows for reactions involving the tropane ring and the ester moiety. The compound's reactivity has been explored in the context of synthesizing analogs and derivatives for research and therapeutic use.
Physical Properties Analysis
The physical properties of this compound include its crystalline form, solubility in water and other solvents, and melting point. These properties are crucial for its formulation into different pharmaceutical preparations. It occurs as rhombic crystals or white crystalline powder, slightly efflorescent in dry air, odorless, and has a very bitter taste (Muhtadi & Hassan, 1990).
Scientific Research Applications
Medical and Pharmaceutical Applications :
- Scopolamine hydrobromide trihydrate is used in ophthalmic preparations, as a preanesthetic sedative, and notably in transdermal patches for treating motion sickness. Its selection for study arises from extensive human exposure due to its use in prescription and over-the-counter preparations. Toxicology and carcinogenesis studies in rats and mice have been conducted due to concerns about its potential as a suspect carcinogen, given its aliphatic epoxide moiety which may act as a biological alkylating agent (National Toxicology Program, 1997).
Neuroscience and Psychology Research :
- Scopolamine hydrobromide has been used in experiments to study its effects on learned behavior in rats, demonstrating a predictable disruption. This includes findings such as the placebo effect observed when saline is administered alternately with scopolamine (Herrnstein, 1962).
- It is also used in models for Alzheimer's disease research. Studies have shown that scopolamine, a muscarinic receptor antagonist, can disrupt cognition and memory acquisition, helping to understand Alzheimer’s disease mechanisms. Research has explored the effectiveness of medicinal plants in mitigating scopolamine-induced neurobehavioral damage in rats (Abdelghany et al., 2022).
Toxicology and Safety Studies :
- Scopolamine hydrobromide has been the subject of toxicological studies, like those investigating its anticholinergic syndrome following unintentional overdose, providing insights into its safety profile and side effects (Corallo et al., 2009).
Chemical and Structural Analysis :
- Studies have also been conducted on the structural, FT-IR, FT-Raman, and ECD analyses of scopolamine alkaloid in its various forms, contributing to a deeper understanding of its chemical properties (Rudyk et al., 2019).
Genetic and Metabolic Engineering Research :
- Scopolamine has been the focus in the field of metabolic engineering, particularly in the production of tropane alkaloids in plants. Research shows that genetic modification techniques can significantly alter the alkaloid composition in plants like Atropa belladonna, enhancing scopolamine production (Yun et al., 1992).
Behavioral and Cognitive Studies :
- It has been applied in behavioral studies, particularly in assessing cognitive and memory functions. For instance, research has evaluated its effects on memory, language, visuospatial praxis, and psychomotor speed, thus contributing to understanding cognitive impairments (Flicker et al., 2005).
Mechanism of Action
Target of Action
Scopolamine hydrobromide trihydrate primarily targets the muscarinic acetylcholine receptors (mAChRs) . These receptors are found in the central nervous system and throughout the body, playing a crucial role in the parasympathetic nervous system and cholinergic signaling .
Mode of Action
This compound acts as a competitive antagonist at muscarinic acetylcholine receptors . This means it competes with the neurotransmitter acetylcholine for the same binding sites on the mAChRs . By binding to these receptors, this compound inhibits the action of acetylcholine, leading to several therapeutic and adverse effects related to the alteration of the parasympathetic nervous system and cholinergic signaling .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the neurotransmitter acetylcholine and its interaction with muscarinic acetylcholine receptors . By antagonizing these receptors, this compound disrupts the normal functioning of the parasympathetic nervous system, which can lead to various physiological effects .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It has a bioavailability of 20-40% and is metabolized in the liver by the enzyme CYP3A4 . The elimination half-life of this compound is approximately 5 hours , and it is excreted through the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in the activity of the parasympathetic nervous system and a disruption of cholinergic signaling . This can lead to various therapeutic effects, such as the prevention of nausea and vomiting associated with motion sickness and postoperative procedures . It can also lead to adverse effects, which are dose-dependent .
Safety and Hazards
Future Directions
Scopolamine hydrobromide trihydrate has been used in various medical specialties including dentistry, oral medicine, primary care, and psychiatry . It has potential uses in the treatment of conditions such as gastrointestinal spasms, chemotherapy-induced nausea, asthma attacks, depression, smoking cessation therapy, and excessive sweating .
properties
IUPAC Name |
[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;trihydrate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4.BrH.3H2O/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10;;;;/h2-6,11-16,19H,7-9H2,1H3;1H;3*1H2/t11?,12-,13-,14+,15-,16+;;;;/m1..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACQPOBCQQPVIT-CQPQIMGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.O.O.O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4.O.O.O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4.BrH.3H2O, C17H28BrNO7 | |
| Record name | SCOPOLAMINE HYDROBROMIDE TRIHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21004 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021258 | |
| Record name | Scopolamine hydrobromide trihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Scopolamine hydrobromide trihydrate appears as white orthorhombic sphenoidal crystals from water. pH of 0.05 molar solution: 5.85. (NTP, 1992) | |
| Record name | SCOPOLAMINE HYDROBROMIDE TRIHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21004 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
1 gm/1.5 mL (NTP, 1992) | |
| Record name | SCOPOLAMINE HYDROBROMIDE TRIHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21004 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS RN |
6533-68-2, 114-49-8 | |
| Record name | SCOPOLAMINE HYDROBROMIDE TRIHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21004 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Scopolamine hydrobromide [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006533682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Scopolamine hydrobromide trihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hyoscine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.682 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzeneacetic acid, α-(hydroxymethyl)-, (1α,2β,4β,5α,7β)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, hydrobromide, hydrate (1:1:3), (αS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.562 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SCOPOLAMINE HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/451IFR0GXB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
131 °F (NTP, 1992) | |
| Record name | SCOPOLAMINE HYDROBROMIDE TRIHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21004 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-[N-(4-Bromo-3-methylphenyl)amino]-7-methylthio-5,8-quinolinedione](/img/structure/B1197364.png)

![17beta-Acetyl-1,2,3,4,6alpha,7alpha,10,12,13,14alpha,16,17-dodecahydro-3beta-hydroxy-10beta,13beta-dimethyl-5beta,8beta-etheno-15H-cyclopenta[a]phenanthrene-6,7-dicarboxylic anhydride acetate](/img/structure/B1197367.png)



![1-(4-Fluorophenyl)-4-[[1-(2-phenylethyl)-5-tetrazolyl]-thiophen-2-ylmethyl]piperazine](/img/structure/B1197371.png)


